

Spectroscopic Analysis of 3-Methyl-2(5H)-furanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2(5H)-furanone

Cat. No.: B1582225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Methyl-2(5H)-furanone** (CAS: 22122-36-7), a valuable chemical intermediate and building block. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols and logical workflow visualizations are included to support researchers in their analytical endeavors.

Data Presentation: Spectroscopic Data Summary

The quantitative spectroscopic data for **3-Methyl-2(5H)-furanone** are summarized in the tables below. These values are compiled from various spectral databases and literature sources, providing a consolidated reference.

Table 1: ^1H NMR Spectroscopic Data

- Solvent: Chloroform-d (CDCl_3)
- Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.01	m	1H	H-4 (vinylic)
~4.75	m	2H	H-5 (CH_2)
~1.92	m	3H	H-6 (CH_3)

Note: The multiplicity of each signal is complex due to small coupling constants. The assignments are based on standard chemical shift predictions and spectral interpretation.

Table 2: ^{13}C NMR Spectroscopic Data

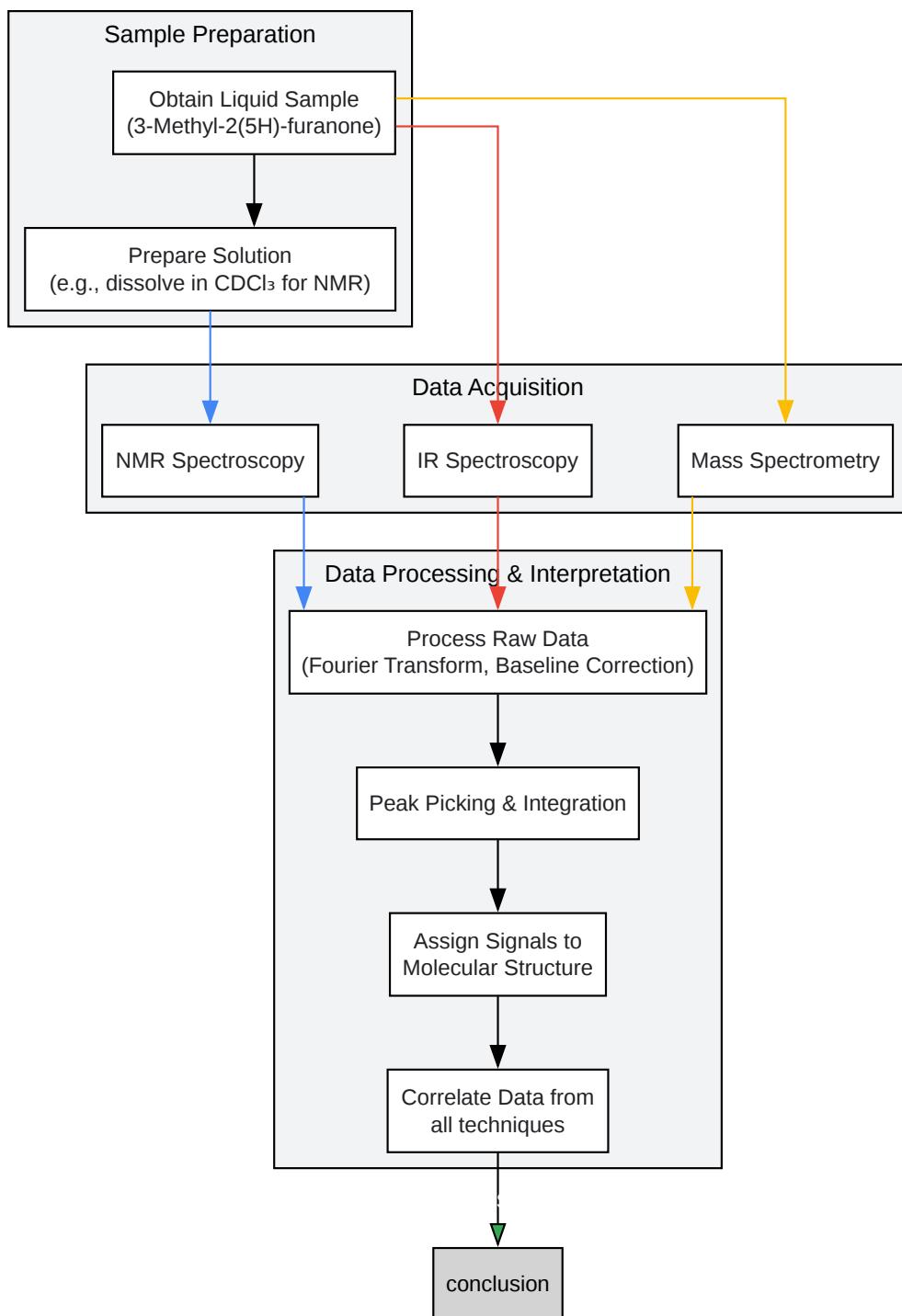
- Solvent: Chloroform-d (CDCl_3)
- Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
174.1	C-2 (C=O, ester)
149.5	C-4 (vinylic)
134.8	C-3 (vinylic)
71.3	C-5 (CH_2)
10.1	C-6 (CH_3)

Table 3: Infrared (IR) Spectroscopic Data

- Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2920	Medium	C-H (sp ³) Stretch
~1740	Strong	C=O Stretch (α,β-unsaturated ester/lactone)
~1650	Medium	C=C Stretch
~1150	Strong	C-O Stretch (ester)


Table 4: Mass Spectrometry (MS) Data

- Technique: Electron Ionization (EI)

Mass-to-Charge (m/z)	Relative Intensity (%)	Assignment
98	~40%	[M] ⁺ (Molecular Ion)
69	~100%	[M - CHO] ⁺
41	~85%	[C ₃ H ₅] ⁺
39	~55%	[C ₃ H ₃] ⁺

Visualization of Analytical Processes

To elucidate the relationships between experimental procedures and data interpretation, the following diagrams are provided.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis of a chemical sample.
Correlation of **3-Methyl-2(5H)-furanone** structure with key spectroscopic signals.

Experimental Protocols

The data presented in this guide are typically acquired using standard high-resolution analytical instrumentation. The following sections outline the general methodologies for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ^1H or ^{13}C NMR spectrum is obtained by dissolving a small quantity of the analyte in a deuterated solvent, which provides a lock signal for the spectrometer and minimizes solvent interference.

- Sample Preparation: Approximately 5-20 mg of **3-Methyl-2(5H)-furanone** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. The solution must be homogeneous and free of particulate matter.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: The instrument is tuned to the appropriate nucleus (^1H or ^{13}C). Key steps include:
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shimming: The magnetic field homogeneity is optimized across the sample to ensure high resolution and sharp peaks.
 - Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID). For ^{13}C NMR, proton decoupling is typically applied to produce a spectrum of singlets.
- Data Processing: The raw FID data is subjected to a Fourier Transform (FT) to generate the frequency-domain spectrum. This is followed by phase and baseline correction. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of a liquid sample without extensive preparation.

- Sample Preparation: One to two drops of neat (undiluted) **3-Methyl-2(5H)-furanone** are placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental absorptions.
 - The sample is applied to the crystal, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile compounds like **3-Methyl-2(5H)-furanone**, providing both separation and structural information.[\[1\]](#)

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation: A GC system coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.
- Data Acquisition:
 - A small volume (e.g., 1 μ L) of the sample solution is injected into the GC inlet, where it is vaporized.
 - The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

- As **3-Methyl-2(5H)-furanone** elutes from the column, it enters the MS ion source. In EI, high-energy electrons bombard the molecules, causing ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
- Data Processing: The software generates a mass spectrum, which is a plot of ion abundance versus m/z. The fragmentation pattern provides a molecular fingerprint that is used for structural elucidation and identification by comparison to spectral libraries like the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2(5H)-Furanone, 3-methyl- [webbook.nist.gov]
- 2. 3-Methyl-2(5H)-furanone | C5H6O2 | CID 30945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2(5H)-Furanone, 3-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Methyl-2(5H)-furanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582225#spectroscopic-data-of-3-methyl-2-5h-furanone-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com